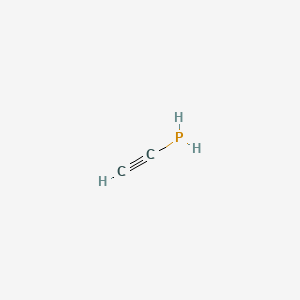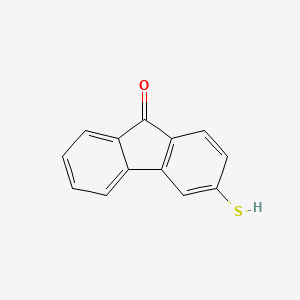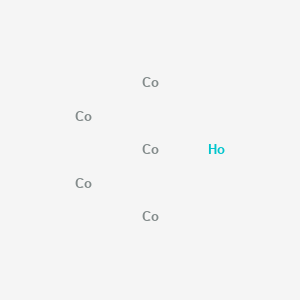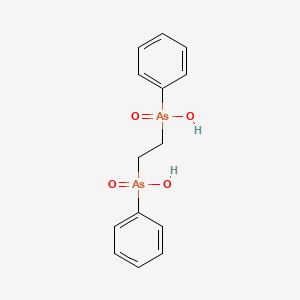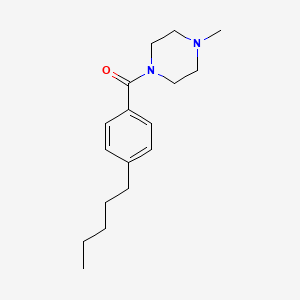
Gold;rubidium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold-rubidium compounds are a unique class of intermetallic compounds formed between gold (Au) and rubidium (Rb). These compounds are of significant interest due to their unique properties and potential applications in various fields, including materials science, chemistry, and electronics. The combination of gold, a noble metal, with rubidium, an alkali metal, results in compounds with intriguing chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gold-rubidium compounds can be synthesized through various methods, including direct combination of the elements, metallothermic reduction, and solvent extraction. One common method involves the direct reaction of gold and rubidium at high temperatures. For example, gold and rubidium can be heated together in a vacuum or inert atmosphere to form intermetallic compounds such as AuRb, Au₂Rb, and Au₅Rb .
Industrial Production Methods: Industrial production of gold-rubidium compounds often involves the metallothermic reduction process. In this method, rubidium chloride is reduced using a more reactive metal such as calcium or magnesium to produce metallic rubidium, which then reacts with gold to form the desired compound . Another method involves solvent extraction, where rubidium is extracted from gold waste using specific solvents and reagents .
Chemical Reactions Analysis
Types of Reactions: Gold-rubidium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both gold and rubidium.
Common Reagents and Conditions:
Oxidation: Gold-rubidium compounds can be oxidized in the presence of oxygen to form oxides such as Au₂O₃ and Rb₂O.
Major Products:
Scientific Research Applications
Gold-rubidium compounds have a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which gold-rubidium compounds exert their effects is complex and involves multiple pathways:
Molecular Targets: These compounds can interact with various molecular targets, including enzymes and cellular receptors, influencing biological processes.
Pathways Involved: The pathways involved often include redox reactions, where the compounds act as electron donors or acceptors, modulating cellular functions.
Comparison with Similar Compounds
Gold-rubidium compounds can be compared with other intermetallic compounds involving gold and alkali metals, such as gold-sodium (AuNa) and gold-potassium (AuK) compounds:
Properties
CAS No. |
12512-22-0 |
|---|---|
Molecular Formula |
AuRb |
Molecular Weight |
282.434 g/mol |
IUPAC Name |
gold;rubidium |
InChI |
InChI=1S/Au.Rb |
InChI Key |
CISPJLJGAIWZBZ-UHFFFAOYSA-N |
Canonical SMILES |
[Rb].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


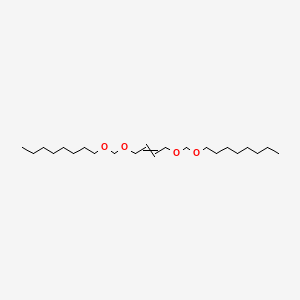
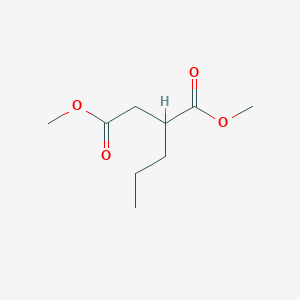
![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)
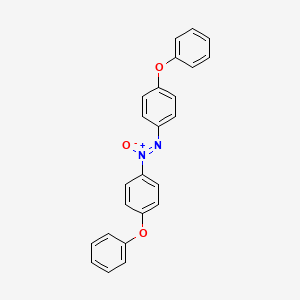
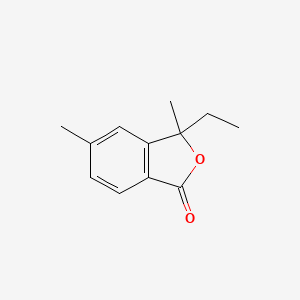

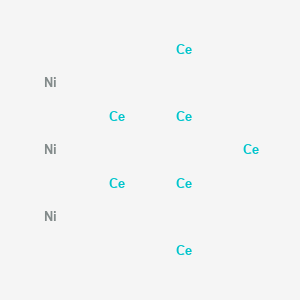
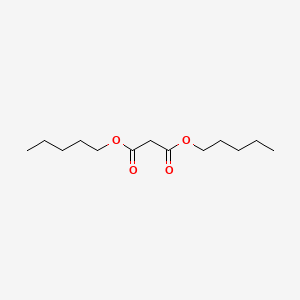
![{3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol](/img/structure/B14714810.png)
